molecular formula C11H13NO3 B4988293 5-[(4-methylphenoxy)methyl]-1,3-oxazolidin-2-one CAS No. 86181-89-7

5-[(4-methylphenoxy)methyl]-1,3-oxazolidin-2-one

Cat. No.: B4988293
CAS No.: 86181-89-7
M. Wt: 207.23 g/mol
InChI Key: FXRPWBAIAMITMB-UHFFFAOYSA-N
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Description

5-[(4-methylphenoxy)methyl]-1,3-oxazolidin-2-one: is an organic compound with the molecular formula C11H13NO3. It is a member of the oxazolidinone class, which is known for its diverse applications in medicinal chemistry and organic synthesis. This compound features a 1,3-oxazolidin-2-one core with a 4-methylphenoxy methyl substituent, making it a unique structure with potential for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-[(4-methylphenoxy)methyl]-1,3-oxazolidin-2-one typically involves the reaction of 4-methylphenol with epichlorohydrin to form 4-methylphenoxypropanol. This intermediate is then reacted with urea under basic conditions to yield the desired oxazolidinone compound. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as sodium hydroxide or potassium carbonate.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters, such as temperature, pressure, and reaction time. Continuous flow reactors and automated synthesis platforms may be employed to enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the phenyl ring, forming corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the oxazolidinone ring, potentially opening it to form amines or alcohols.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products:

    Oxidation: 4-methylbenzoic acid or 4-methylbenzaldehyde.

    Reduction: Corresponding amines or alcohols.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Chemistry: 5-[(4-methylphenoxy)methyl]-1,3-oxazolidin-2-one is used as a building block in organic synthesis, particularly in the preparation of more complex molecules

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. Oxazolidinones are known for their antibacterial properties, and derivatives of this compound may exhibit similar activities.

Industry: The compound can be used in the development of new materials, such as polymers and resins, due to its reactive functional groups. It may also find applications in the agrochemical industry as a precursor to active ingredients in pesticides or herbicides.

Mechanism of Action

The mechanism of action of 5-[(4-methylphenoxy)methyl]-1,3-oxazolidin-2-one is largely dependent on its specific application. In the context of antibacterial activity, oxazolidinones typically inhibit protein synthesis by binding to the bacterial ribosome. This prevents the formation of the initiation complex for translation, thereby halting bacterial growth. The molecular targets include the 50S ribosomal subunit, and the pathways involved are related to protein synthesis inhibition.

Comparison with Similar Compounds

  • 5-[(3-methylphenoxy)methyl]-1,3-oxazolidin-2-one
  • 5-[(2,6-dimethylphenoxy)methyl]-1,3-oxazolidin-2-one
  • 5-[(3,4-dimethylphenoxy)methyl]-1,3-oxazolidin-2-one

Comparison: Compared to its analogs, 5-[(4-methylphenoxy)methyl]-1,3-oxazolidin-2-one is unique due to the position of the methyl group on the phenyl ring This positional isomerism can influence the compound’s reactivity, biological activity, and physical properties

Properties

IUPAC Name

5-[(4-methylphenoxy)methyl]-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-8-2-4-9(5-3-8)14-7-10-6-12-11(13)15-10/h2-5,10H,6-7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXRPWBAIAMITMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC2CNC(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70387097
Record name 2-Oxazolidinone, 5-[(4-methylphenoxy)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70387097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86181-89-7
Record name 2-Oxazolidinone, 5-[(4-methylphenoxy)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70387097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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